molecular formula C6H8ClNS B1349736 (5-Chlorothiophen-2-ylmethyl)-methyl-amine CAS No. 70696-37-6

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

Cat. No.: B1349736
CAS No.: 70696-37-6
M. Wt: 161.65 g/mol
InChI Key: FSFSUSWOXAUPJW-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Derivatives in Contemporary Chemical Synthesis

Halogenated thiophenes are a cornerstone of modern organic synthesis, prized for their versatile reactivity. acs.org The presence of a halogen, such as the chlorine atom in (5-Chlorothiophen-2-ylmethyl)-methyl-amine, significantly influences the electronic properties of the thiophene ring and provides a reactive handle for a variety of chemical transformations. nih.gov

Halogen atoms are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of metal-catalyzed cross-coupling reactions. rsc.org Techniques such as the Suzuki, Stille, and Heck couplings, which are fundamental to the construction of complex organic molecules, often rely on halogenated aromatic substrates, including thiophenes. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the thiophene scaffold into more intricate structures. nih.gov The regiochemistry of these reactions can be precisely controlled, making halogenated thiophenes valuable synthons for targeted molecular design. acs.org

Furthermore, the electronic effect of the halogen can modulate the reactivity of other positions on the thiophene ring, influencing the outcome of electrophilic substitution reactions. nih.gov This ability to fine-tune reactivity is a key reason why halogenated thiophenes are so widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. nih.govmdpi.com

Contextualization of Aminomethyl Thiophenes as Key Structural Motifs in Advanced Organic Chemistry

The aminomethyl group, another key feature of this compound, is a prevalent structural motif in a diverse range of biologically active molecules and functional materials. cymitquimica.com The introduction of an aminomethyl functionality onto a thiophene ring can significantly impact its physicochemical properties, such as solubility and basicity, which are critical for its interaction with biological systems. nih.gov

Aminomethylthiophenes serve as versatile intermediates in organic synthesis. cymitquimica.com The amine group can be readily functionalized to form amides, sulfonamides, and other derivatives, providing a straightforward method for building molecular complexity. nih.gov This functional group is also a key component in the Mannich reaction, a powerful tool for carbon-carbon bond formation.

In the realm of medicinal chemistry, the aminomethyl group is often a key part of a pharmacophore, the essential molecular features responsible for a drug's biological activity. nih.gov Its ability to participate in hydrogen bonding and ionic interactions makes it a crucial element for molecular recognition at biological targets. mdpi.com

Historical Development and Evolution of Research on Thiophene-Based Scaffolds

The story of thiophene chemistry begins in 1882 with its discovery by Victor Meyer as an impurity in benzene (B151609) derived from coal tar. nih.gov This discovery marked a significant milestone in the understanding of aromaticity and heterocyclic chemistry. Early research focused on elucidating the structure of thiophene and understanding its chemical reactivity, which was found to be analogous in many ways to that of benzene. wikipedia.org

The 20th century saw the development of numerous synthetic methods for the preparation of thiophene and its derivatives. Landmark reactions such as the Paal-Knorr synthesis and the Hinsberg thiophene synthesis provided access to a wide variety of substituted thiophenes, laying the groundwork for more advanced applications. The Gewald reaction, developed in the 1960s, became a particularly important method for the synthesis of 2-aminothiophenes, a class of compounds with significant biological and industrial relevance.

In recent decades, the focus of thiophene research has shifted towards its application in functional materials and medicinal chemistry. nih.govespublisher.com The development of new catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex thiophene-containing molecules. nih.gov This has led to the incorporation of thiophene scaffolds into a wide array of pharmaceuticals, organic electronics, and conducting polymers, highlighting the enduring importance of this foundational heterocyclic system. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSUSWOXAUPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368943
Record name 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70696-37-6
Record name 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chlorothiophen 2 Ylmethyl Methyl Amine

Strategies for Regioselective Chlorination of the Thiophene (B33073) Core

Achieving the desired 2,5-substitution pattern on the thiophene ring is the primary challenge. The inherent reactivity of the thiophene nucleus dictates the outcome of electrophilic substitution, while modern C-H activation techniques offer alternative, directed approaches.

Electrophilic Halogenation Approaches to 5-Chlorothiophene Intermediates

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609), a result of the sulfur atom's ability to donate electrons and stabilize the intermediate sigma complex (also known as a Wheland intermediate). numberanalytics.com Halogenation occurs readily, often at low temperatures, with the α-positions (C2 and C5) being the most reactive sites. iust.ac.ir

For the synthesis of a 5-chloro-2-substituted thiophene intermediate, the most direct strategy involves the chlorination of a thiophene already bearing a substituent at the C2 position. The directing effect of the C2 substituent and the intrinsic reactivity of the C5 position combine to favor the desired regiochemistry. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental chlorine (Cl₂). The choice of reagent and reaction conditions is crucial to prevent over-halogenation and side reactions. iust.ac.ir For instance, starting with a precursor like 2-thiophenecarboxaldehyde or 2-methylthiophene, electrophilic chlorination will predominantly yield the 5-chloro derivative.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Acetonitrile or Acetic Acid, often at room temp.Mild conditions, good selectivity for monochlorination.Can require longer reaction times.
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., DCM, DCE), often catalyzed by a Lewis acid.Highly reactive, efficient.Can lead to dichlorination if not controlled; corrosive.
Chlorine (Cl₂) Inert solvent, low temperature.Cost-effective for large scale.Gaseous reagent, can be difficult to handle; risk of over-chlorination.

This table summarizes common electrophilic chlorinating agents used for thiophene and its derivatives.

Directed C-H Activation and Functionalization for Selective Chlorination

While classical electrophilic substitution is effective, modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation for its precision and functional group tolerance. mdpi.com This strategy employs a directing group covalently attached to the substrate, which coordinates to a metal catalyst (commonly palladium or rhodium) and directs the functionalization to a specific, often sterically hindered, C-H bond. rsc.org

For thiophene systems, directing groups such as pyridines, amides, or carboxylic acids can be installed at the C2 position to direct chlorination specifically to the C3 position, an outcome not easily achieved via electrophilic substitution. nih.govacs.org To achieve C5 chlorination on a 2-substituted thiophene, a C-H activation approach would be less conventional, as this position is already electronically activated. However, C-H activation becomes a powerful tool when alternative substitution patterns are desired or when the substrate is incompatible with harsh electrophilic conditions. nih.govacs.org Palladium-catalyzed methods, in particular, have been developed that allow for the direct halogenation of heterocycles using inexpensive halogenating reagents like NCS, offering a practical alternative to traditional methods. acs.org

Convergent and Divergent Synthetic Pathways for Introducing the Aminomethyl Moiety

Once the 5-chlorothiophene core is established, the (methylamino)methyl group can be installed through several convergent or divergent pathways. A convergent approach involves preparing the chlorinated thiophene core and the side chain separately before joining them, whereas a divergent approach builds the side chain onto the pre-formed chlorinated ring.

Reductive Amination Protocols for Methylamine (B109427) Incorporation

Reductive amination is a highly versatile and widely used method for forming C-N bonds. wikipedia.org This reaction converts a carbonyl group, such as an aldehyde, into an amine through an intermediate imine. libretexts.org In a convergent synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the key intermediate is 5-chlorothiophene-2-carboxaldehyde. This aldehyde can react with methylamine to form an imine, which is then reduced in situ to the desired secondary amine.

The reaction can be performed in a one-pot (direct) fashion where the aldehyde, amine, and reducing agent are combined, or in a stepwise (indirect) manner where the imine is formed first and then reduced. wikipedia.org The choice of reducing agent is critical for the success of a one-pot reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Reducing AgentAbbreviationTypical SolventKey Characteristics
Sodium Triacetoxyborohydride STABDichloromethane (B109758) (DCM), Dichloroethane (DCE)Mild and selective for imines over aldehydes; moisture-sensitive. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH)Effective in one-pot reactions; stable in acidic conditions but can release toxic cyanide byproducts. wikipedia.orgcommonorganicchemistry.com
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes, so it is typically used in a two-step process after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com
Hydrogen (H₂) with Metal Catalyst H₂/Pd, H₂/NiEthanol (EtOH), Methanol (MeOH)Catalytic hydrogenation is a "green" method but may require elevated pressure and temperature. wikipedia.orgnih.gov

This table compares common reducing agents for reductive amination, highlighting their properties and typical applications.

Nucleophilic Substitution Reactions in Thiophene Chemistry

An alternative convergent strategy involves a nucleophilic substitution reaction. This pathway typically starts with the synthesis of 2-(chloromethyl)-5-chlorothiophene. This intermediate can be prepared from 5-chlorothiophene-2-methanol, which in turn is synthesized by the reduction of 5-chlorothiophene-2-carboxaldehyde.

The benzylic-like chloride of the chloromethyl group is susceptible to nucleophilic attack by an amine. Methylamine can act as the nucleophile, displacing the chloride in an Sₙ2 reaction to form the target compound. libretexts.org While effective, this method can suffer from over-alkylation, where the newly formed secondary amine product reacts with another molecule of the electrophile to produce a tertiary amine. libretexts.org To control this, reaction conditions such as temperature, stoichiometry, and the slow addition of reagents must be carefully optimized. The use of a large excess of methylamine can also favor the formation of the desired secondary amine.

Multicomponent Reactions (MCRs) for One-Pot Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and structural diversity. nih.gov The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes. organic-chemistry.orgnih.gov It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org

While a direct MCR to form this compound is not established, a divergent MCR-based strategy could be envisioned. For example, a Gewald reaction could be employed to construct a polysubstituted 2-aminothiophene ring. researchgate.net Subsequent chemical modifications, such as chlorination at the C5 position and functionalization of the C2-amino group or other substituents, could lead to the target molecule. This approach allows for the rapid generation of diverse thiophene scaffolds from simple starting materials, which can then be tailored toward the final product. tandfonline.comnih.gov

Stereochemical Considerations in the Synthesis of Chiral Analogs

The target compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, its synthesis does not require stereochemical control.

However, chiral analogs of this compound are of significant interest in medicinal chemistry, as enantiomeric purity is often a critical determinant of a drug's efficacy and safety. researchgate.net Chiral analogs could be designed by introducing a stereocenter into the molecule's structure. A common strategy would be to introduce a substituent on the methylene (B1212753) bridge connecting the thiophene ring and the amine nitrogen. For example, the synthesis of a compound like (1-(5-chlorothiophen-2-yl)ethyl)-methyl-amine would result in a chiral center at the carbon bearing the amine and thiophene groups.

The synthesis of such chiral analogs would necessitate advanced asymmetric synthesis techniques to control the stereochemical outcome. Key strategies include:

Asymmetric Reductive Amination: This involves the reduction of a prochiral imine using a chiral reducing agent or a chiral catalyst. researchgate.net For instance, a prochiral ketone precursor (e.g., 1-(5-chlorothiophen-2-yl)ethan-1-one) could be reacted with methylamine to form an imine, which is then asymmetrically hydrogenated using a transition metal complex with a chiral ligand (e.g., Iridium or Rhodium-based catalysts). researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary, such as a sulfinamide developed by the Ellman lab, can be condensed with the ketone precursor to form a chiral sulfinylimine. yale.edu Subsequent diastereoselective reduction of the C=N bond and removal of the auxiliary yields the enantiomerically enriched amine. This method is robust and has been applied to the synthesis of a vast array of chiral amines. yale.edu

These methodologies allow for the preparation of specific stereoisomers, enabling detailed investigation into their distinct pharmacological properties.

Green Chemistry Principles and Sustainable Synthetic Routes for Thiophene Amines

The application of green chemistry principles to the synthesis of thiophene amines is an area of growing importance, aimed at reducing the environmental impact of pharmaceutical production. jddhs.com These principles can be applied to the aforementioned synthetic routes for this compound.

Key green chemistry strategies include:

Catalysis: The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. In reductive amination, replacing stoichiometric hydride reagents with catalytic hydrogenation (e.g., using hydrogen gas over a recyclable heterogeneous catalyst like palladium on carbon) is a significant green improvement. researchgate.net This eliminates the generation of large amounts of inorganic salt byproducts.

Alternative Solvents: Traditional syntheses often use hazardous and volatile organic solvents like dichloromethane or dichloroethane. Green chemistry encourages the use of safer, more environmentally benign solvents such as ethanol, water, or even solvent-free conditions. jddhs.com For reductive amination, conducting the reaction in water using nanomicelles to solubilize the reactants has been demonstrated as a sustainable alternative.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced safety, efficiency, and scalability for reactions like reductive amination, making it an attractive green technology for industrial production. nih.gov

Renewable Feedstocks: While the direct synthesis of this specific thiophene amine from renewable resources is not yet established, broader research focuses on producing key chemical intermediates from biomass. For example, the synthesis of amines from biomass-derived aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) using reductive amination is an active area of research that could provide future sustainable pathways for related compounds. nih.gov

By integrating these principles, the synthesis of this compound and other thiophene amines can be made more sustainable, aligning with the pharmaceutical industry's goals for environmental responsibility. jddhs.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Chlorothiophen 2 Ylmethyl Methyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the chemical environment of protons and carbon atoms, as well as their connectivity, a complete structural assignment can be achieved.

The ¹H NMR spectrum of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The thiophene (B33073) ring protons, being in an aromatic environment, are expected to resonate in the downfield region. The protons of the methylene (B1212753) bridge and the methyl group, being aliphatic, will appear further upfield. The amine proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.

Based on analogous structures, the predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard are presented in the interactive table below. The splitting patterns are predicted based on the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H3 (Thiophene)6.85d~3.51H
H4 (Thiophene)6.70d~3.51H
CH₂ (Methylene)3.80s-2H
NH (Amine)1.5-2.5br s-1H
CH₃ (Methyl)2.45s-3H

d = doublet, s = singlet, br s = broad singlet

The doublet signals for the thiophene protons (H3 and H4) arise from their coupling to each other. The methylene and methyl protons are not adjacent to any other non-equivalent protons, and thus are expected to appear as singlets. The amine proton often does not couple with adjacent protons due to rapid exchange, resulting in a broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following interactive table.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiophene)~145
C5 (Thiophene)~130
C4 (Thiophene)~126
C3 (Thiophene)~125
CH₂ (Methylene)~50
CH₃ (Methyl)~35

The carbons of the thiophene ring are expected in the aromatic region (120-150 ppm), with the carbon attached to the chlorine (C5) and the carbon bearing the side chain (C2) being the most downfield. The aliphatic carbons of the methylene and methyl groups will appear at higher field strengths.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak is expected between the H3 and H4 protons of the thiophene ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The expected correlations are:

H3 with C3

H4 with C4

CH₂ protons with the methylene carbon

CH₃ protons with the methyl carbon

The methylene (CH₂) protons showing a correlation to the C2 and C3 carbons of the thiophene ring, as well as to the methyl (CH₃) carbon.

The methyl (CH₃) protons showing a correlation to the methylene (CH₂) carbon.

The thiophene proton H3 showing correlations to C2, C4, and C5.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C-H, C=C (aromatic), C-N, C-S, and C-Cl bonds. The predicted key vibrational frequencies are presented in the interactive table below.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H stretch3300-35003300-3500Medium-Weak
C-H stretch (aromatic)3050-31503050-3150Medium
C-H stretch (aliphatic)2850-30002850-3000Strong
C=C stretch (thiophene ring)1400-16001400-1600Medium-Strong
C-N stretch1000-12501000-1250Medium
C-S stretch600-800600-800Medium
C-Cl stretch600-800600-800Strong

The N-H stretching vibration is a key indicator of the amine group. The aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable. The characteristic vibrations of the thiophene ring, along with the C-S and C-Cl stretching modes, provide a fingerprint for the substituted heterocyclic portion of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound (C₆H₈ClNS), the exact mass is 161.0066 Da. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161. Due to the presence of the chlorine-37 isotope, an [M+2]⁺ peak at m/z 163 with an intensity of approximately one-third of the [M]⁺ peak is also anticipated.

The fragmentation pattern is likely to be dominated by cleavage of the bond beta to the nitrogen atom (alpha to the thiophene ring), leading to the formation of a stable iminium ion. The predicted major fragments are listed in the interactive table below.

m/z Predicted Fragment Ion Formation Pathway
161/163[C₆H₈ClNS]⁺Molecular Ion
126[C₅H₃ClS]⁺Loss of CH₃NHCH₂ radical
44[CH₃NHCH₂]⁺Cleavage beta to the nitrogen

The base peak in the spectrum is predicted to be at m/z 44, corresponding to the [CH₃NHCH₂]⁺ fragment, due to the stability of this iminium cation.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. As of this writing, there are no published single-crystal X-ray diffraction studies for this compound.

Based on known structures of similar 2-substituted-5-chlorothiophenes and N-methylbenzylamines, the following molecular geometry can be predicted:

The thiophene ring is expected to be planar.

The bond lengths and angles within the thiophene ring will be consistent with those of other substituted thiophenes.

The geometry around the nitrogen atom is expected to be trigonal pyramidal.

The C-Cl bond length is anticipated to be around 1.74 Å.

The C-S bond lengths in the ring are expected to be approximately 1.71 Å.

The C-N bond length is predicted to be around 1.47 Å.

Further investigation using single-crystal X-ray diffraction would be invaluable to confirm these predicted geometric parameters and to understand the intermolecular interactions in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties

The investigation of the photophysical properties of this compound, a substituted thiophene, is crucial for understanding its electronic structure and potential applications in materials science and photochemistry. Electronic absorption and emission spectroscopy provide valuable insights into the π-conjugated system of the thiophene ring and the influence of its substituents. While direct experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature, its photophysical characteristics can be reliably predicted based on the well-established behavior of thiophene and its derivatives. nii.ac.jprsc.org

The electronic absorption spectrum of conjugated molecules like thiophene is dominated by π → π* transitions. Unsubstituted thiophene exhibits a weak absorption band above 250 nm. researchgate.net The introduction of substituents onto the thiophene ring, however, can significantly alter the absorption characteristics. For this compound, two substituents are present: a chloro group at the 5-position and a methylaminomethyl group at the 2-position.

A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent, leading to more pronounced spectral shifts. nii.ac.jp The methylaminomethyl group at the 2-position, containing a nitrogen atom with a lone pair of electrons, can participate in the π-system of the thiophene ring through resonance, acting as an auxochrome. This is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the primary absorption band compared to unsubstituted thiophene. The chloro group at the 5-position, also an auxochrome, is anticipated to contribute further to this bathochromic shift. Consequently, the main absorption maximum (λmax) for this compound is predicted to lie in the near-UV region, at a longer wavelength than that of thiophene itself.

Table 1: Predicted Electronic Absorption Properties of this compound in a Nonpolar Solvent (e.g., Hexane) Note: These values are estimations based on the analysis of thiophene and related substituted derivatives, as direct experimental data is not publicly available.

ParameterPredicted ValueTransition
λmax (nm)~ 245 - 260π → π*
Molar Absorptivity, ε (L mol-1 cm-1)~ 7,000 - 9,000

Regarding emission properties, thiophene itself is not considered significantly fluorescent. researchgate.net However, the introduction of various substituents can induce fluorescence, and many thiophene-based materials are known for their emissive properties. rsc.orgrsc.org The presence of the electron-donating methylaminomethyl group, in particular, suggests that this compound may exhibit fluorescence upon excitation at its absorption maximum. The use of 2-Thiophenemethylamine in the synthesis of fluorescent sensors further supports the potential for this structural motif to be part of a fluorophore.

Should the compound be fluorescent, it would be expected to emit in the blue-to-green region of the visible spectrum, which is common for simple substituted thiophenes. researchgate.net The difference between the absorption maximum (λmax, abs) and the emission maximum (λmax, em), known as the Stokes shift, is typically significant for thiophene fluorophores. researchgate.net The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. For many simple thiophene derivatives, the quantum yields are often modest but can be enhanced through structural modifications. rsc.org A comprehensive experimental study would be required to definitively determine these emission parameters.

Table 2: Hypothetical Emission Properties of this compound Note: These values are hypothetical and serve as a predictive guide for potential fluorescence based on known thiophene fluorophores. Experimental verification is necessary.

ParameterPredicted Value Range
Emission λmax (nm)~ 350 - 450
Stokes Shift (nm)~ 80 - 120
Quantum Yield (ΦF)0.05 - 0.20

Computational Chemistry and Theoretical Investigations on 5 Chlorothiophen 2 Ylmethyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like (5-Chlorothiophen-2-ylmethyl)-methyl-amine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to find the optimized ground state geometry. researchgate.net This process involves minimizing the energy of the molecule by adjusting the positions of its atoms, leading to the most stable conformation. The resulting optimized structure would provide key geometrical parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value Range
C-S bond length (thiophene ring)1.71 - 1.74 Å
C-Cl bond length1.70 - 1.75 Å
C-N bond length1.45 - 1.48 Å
Thiophene (B33073) ring bond angles~111° - 112° (C-C-S), ~112° - 113° (C-C-C)

Note: These values are illustrative and based on typical bond lengths and angles found in similar substituted thiophene structures from computational studies. mdpi.com

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

To achieve higher accuracy in the calculated electronic structure and energy, ab initio and post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is a common choice that incorporates electron correlation effects, which are neglected in standard Hartree-Fock theory. lsu.edu While computationally more demanding than DFT, MP2 calculations can provide a more refined description of the molecular geometry and electronic properties, serving as a benchmark for the DFT results.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Charge Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the thiophene ring, particularly influenced by the electron-withdrawing chlorine atom.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVChemical stability and reactivity

Note: These energy ranges are estimations based on computational studies of similar functionalized thiophenes. semanticscholar.orgnih.gov

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

DFT-based reactivity descriptors offer a quantitative measure of a molecule's reactivity at different atomic sites.

Fukui Functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the nitrogen atom and the carbon atoms of the thiophene ring are expected to be the primary sites for electrophilic attack, while the region around the chlorine atom might be susceptible to nucleophilic attack.

An Electrostatic Potential (ESP) Surface maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com This provides a visual representation of the charge distribution. In the ESP of the target molecule, negative potential (red/yellow) would be expected around the chlorine and nitrogen atoms, indicating regions prone to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl and methylene (B1212753) groups.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the methyl-aminomethyl side chain in this compound allows for multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify the different stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain) and calculating the energy at each step. The results would reveal the most stable conformer(s) and provide insights into the molecule's flexibility and the likelihood of adopting different shapes.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. chemicalbook.com For a molecule like this compound, theoretical studies could investigate various potential reactions, such as N-alkylation, acylation, or reactions involving the thiophene ring. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. Identifying the geometry of the transition state provides crucial information about the energy barrier of the reaction and the mechanism by which it proceeds. While no specific reaction mechanism studies for this exact molecule are readily available, the methodologies used for other thiophene derivatives would be directly applicable.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to predict its behavior based on its structural features.

A typical QSAR/QSPR study for a series of compounds including this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and are categorized as 1D, 2D, or 3D descriptors. For instance, constitutional descriptors (1D) would include molecular weight and atom counts. Topological descriptors (2D) would describe the atomic connectivity within the molecule. Geometrical and quantum-chemical descriptors (3D) would provide information on the molecule's shape, surface area, and electronic properties.

Studies on analogous thiophene derivatives have demonstrated the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating biological activities like anti-inflammatory effects. nih.gov For this compound, these electronic descriptors, along with steric and hydrophobic parameters, would be crucial in developing predictive models for its potential biological targets or physicochemical properties.

The development of a robust QSAR/QSPR model would follow a systematic workflow: data set preparation, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous model validation. nih.gov Such models can provide valuable insights into the structural requirements for a desired activity or property, guiding the design of new, more potent, or safer analogs.

A hypothetical QSAR model for a biological activity might take the form of a linear equation, as shown below:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + Intercept

The predictive power of such a model is assessed through various statistical metrics, including the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor Category Specific Descriptor Example Potential Relevance
Constitutional (1D) Molecular Weight General size of the molecule
Atom Count (Cl, S, N) Presence of key heteroatoms
Topological (2D) Wiener Index Molecular branching and compactness
Kier & Hall Shape Indices Molecular shape and flexibility
Geometrical (3D) Molecular Surface Area Interaction potential with receptors
Molecular Volume Steric hindrance and fitting into binding pockets
Electronic (3D) Dipole Moment Polarity and intermolecular interactions
HOMO/LUMO Energies Electron-donating/accepting capabilities, reactivity
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity and membrane permeability
Polar Surface Area (PSA) Hydrogen bonding potential and cell penetration

Molecular Dynamics Simulations for Conformational Dynamics

An MD simulation of this compound would typically be performed in a simulated physiological environment, such as a box of water molecules with appropriate ions to mimic physiological salt concentrations. The simulation would track the trajectory of each atom over time, revealing the accessible conformations of the molecule and the transitions between them.

Key insights that could be gained from MD simulations of this compound include:

Conformational Landscape: Identifying the most stable (low-energy) conformations of the molecule in solution. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to bind to a biological target.

Molecular Flexibility: Quantifying the flexibility of different parts of the molecule, such as the rotation around the single bonds connecting the thiophene ring to the methyl-amine group. Understanding the molecule's flexibility is important for its ability to adapt its shape to a binding site.

Solvation and Hydration: Analyzing the interactions between the molecule and surrounding water molecules. This can provide information about its solubility and how it is stabilized in an aqueous environment.

Interaction with Biological Macromolecules: If the biological target of this compound is known, MD simulations can be used to study its binding mode and the stability of the protein-ligand complex. These simulations can reveal key amino acid residues involved in the interaction and provide a dynamic view of the binding process. nih.gov

The setup of an MD simulation involves several key parameters, including the choice of a force field (which defines the potential energy of the system), the simulation time, the temperature, and the pressure. The analysis of the resulting trajectories can yield a wealth of information, including root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions (RDFs) to characterize intermolecular interactions.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Example Value/Choice Purpose
Force Field AMBER, CHARMM, GROMOS To describe the potential energy of the system
Solvent Model TIP3P, SPC/E To explicitly model the aqueous environment
System Size ~10,000 atoms (including solvent) To minimize boundary artifacts
Simulation Time 100 nanoseconds To adequately sample conformational space
Temperature 300 K (27°C) To mimic physiological conditions
Pressure 1 atm To maintain constant pressure
Ensemble NPT (Isothermal-Isobaric) To simulate constant temperature and pressure

By employing MD simulations, researchers can gain a dynamic and detailed understanding of the behavior of this compound at the atomic level, which can complement and enrich the predictive insights from QSAR/QSPR modeling.

Structure Reactivity and Structure Function Relationships of 5 Chlorothiophen 2 Ylmethyl Methyl Amine and Its Analogs

Impact of Chlorine Substitution on the Reactivity of the Thiophene (B33073) Ring

Modulation of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The deactivating nature of the chlorine substituent in (5-Chlorothiophen-2-ylmethyl)-methyl-amine renders the thiophene ring less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted thiophene. The electron-withdrawing inductive effect of chlorine reduces the electron density of the ring, making it less attractive to electrophiles. However, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the context of the 2-substituted thiophene ring, this directing effect influences the remaining open positions for substitution.

Conversely, the electron-withdrawing character of the chlorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions, a pathway that is generally difficult for electron-rich thiophene. For an SNAr reaction to occur, the ring must be sufficiently electron-deficient to be attacked by a nucleophile, and there must be a good leaving group. The chlorine atom can act as a leaving group, and its electron-withdrawing nature helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The presence of other electron-withdrawing groups on the ring would further enhance the feasibility of this pathway.

Influence on Aromaticity and Electron Density Distribution

Computational studies on related chlorothiophene derivatives provide insights into the electron density distribution. The electronegative chlorine atom polarizes the C-Cl bond, leading to a significant partial positive charge on the carbon to which it is attached and a corresponding decrease in electron density at this position. This polarization extends throughout the ring, influencing the sites most susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Aromaticity Indices (NICS(0)) for Thiophene and Substituted Analogs
CompoundNICS(0) (ppm)Reference Compound
Thiophene-13.5Thiophene
2-Chlorothiophene-12.82-Chlorothiophene
2,5-Dichlorothiophene-11.92,5-Dichlorothiophene

Note: Data is based on computational studies of related compounds and serves to illustrate the general trend of halogen substitution on thiophene aromaticity. Lower (more negative) NICS(0) values indicate higher aromaticity.

Role of the Aminomethyl Moiety in Directing Selectivity and Catalytic Activity

From an electronic standpoint, the nitrogen atom of the amine can act as a Lewis base, coordinating to metal centers. This property is pivotal in the context of catalysis, where the aminomethyl moiety can serve as a directing group, positioning a metal catalyst in proximity to the thiophene ring or other reactive sites. Such directed catalysis can lead to highly selective transformations that would otherwise be difficult to achieve. For instance, in palladium-catalyzed reactions, the coordination of the amine to the metal can facilitate C-H activation or cross-coupling reactions at specific positions on the thiophene ring.

Furthermore, the aminomethyl group can be involved in protonation/deprotonation equilibria, which can modulate the electronic properties of the entire molecule and influence its participation in acid- or base-catalyzed reactions.

Correlations between Molecular Architecture and Potential Chemical Applications

The unique combination of a halogenated aromatic ring and a basic aminomethyl side chain in this compound suggests a range of potential applications in synthetic chemistry and materials science.

The presence of two distinct reactive sites—the chlorinated thiophene ring and the secondary amine—makes this compound a versatile building block. The thiophene ring can undergo various functionalization reactions, such as cross-coupling (e.g., Suzuki, Stille) at the C-Cl bond, allowing for the introduction of a wide array of substituents. The amine functionality can be derivatized through reactions like acylation, alkylation, or formation of amides, leading to a diverse library of compounds.

The potential for this molecule to act as a ligand for transition metals opens up possibilities in catalysis. The nitrogen and potentially the sulfur atom of the thiophene ring can coordinate to a metal center, creating a chelate effect that can enhance the stability and catalytic activity of the resulting complex. Such catalysts could be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Structure-Property Relationships in the Context of Supramolecular Assembly and Material Science

The molecular structure of this compound is well-suited for participation in various non-covalent interactions, which are the driving forces behind supramolecular assembly and the formation of ordered materials.

The chlorine atom can participate in halogen bonding, a directional interaction between a halogen atom (the Lewis acidic region or σ-hole) and a Lewis base. The nitrogen atom of the aminomethyl group, with its lone pair of electrons, is a potential halogen bond acceptor. This interaction, along with conventional hydrogen bonding involving the N-H proton of the amine, can direct the self-assembly of the molecules in the solid state, leading to the formation of well-defined crystal structures. The study of crystal structures of similar 2-aminothiophene derivatives reveals the prevalence of intermolecular hydrogen bonding in forming extended networks. researchgate.netmdpi.comnih.govmdpi.comnih.gov

Table 2: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound
Interaction TypeDonorAcceptor
Hydrogen BondingN-H (amine)N (amine), Cl, S
Halogen BondingC-Cl (σ-hole)N (amine), S
π-π StackingThiophene ringThiophene ring
van der Waals ForcesEntire moleculeEntire molecule

The thiophene ring itself is known to engage in π-π stacking interactions, which are crucial for the charge transport properties of many organic electronic materials. The combination of these various intermolecular forces can lead to the formation of highly ordered supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The ability to control the self-assembly process through careful molecular design is a key aspect of crystal engineering and the development of new functional materials with tailored optical, electronic, or mechanical properties.

Chemical Reactivity and Mechanistic Investigations Involving 5 Chlorothiophen 2 Ylmethyl Methyl Amine

Photochemical Transformations and Photoreactivity Studies

The photoreactivity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is anticipated to involve transformations of both the chlorothiophene core and the amine side chain. Thiophene (B33073) rings, while aromatic, can participate in photochemical reactions. The presence of a chlorine atom introduces a potential site for homolytic cleavage under UV irradiation, which could lead to the formation of a thienyl radical. This radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Table 1: Potential Photochemical Reactions and Products

Reaction Type Proposed Intermediate Potential Product(s)
C-Cl Bond Homolysis 2-(Methylaminomethyl)thien-5-yl radical (Thiophen-2-ylmethyl)-methyl-amine, Dimeric species
Photo-oxidation of Amine Iminium cation N-(thiophen-2-ylmethylene)methanaminium species

Oxidation-Reduction Chemistry of the Thiophene Core and Amine Functionality

The presence of two distinct, redox-active sites—the thiophene sulfur and the secondary amine—suggests a rich oxidation-reduction chemistry for this compound.

Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom. Treatment with mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding this compound-S-oxide. wikipedia.org These thiophene S-oxides are often unstable and highly reactive electrophilic intermediates. acs.org Further oxidation could lead to the more stable S,S-dioxide (a sulfone).

Concurrently, the secondary amine functionality can be oxidized. Depending on the oxidant and reaction conditions, products such as N-oxides, hydroxylamines, or imines could be formed. The competition between sulfur and nitrogen oxidation would be a key mechanistic question, influenced by factors like the choice of oxidant and steric hindrance around each site.

Reduction: Several reduction pathways are plausible. The 5-chloro substituent can be removed via hydrodechlorination using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents. A more forceful reduction of the thiophene ring, typically using Raney nickel, would result in desulfurization and reduction of the ring to afford an alkylamine. wikipedia.org This reaction cleaves the C-S bonds and saturates the carbon chain.

Table 2: Predicted Products of Oxidation and Reduction Reactions

Reaction Type Reagent Potential Product(s)
Oxidation
S-Oxidation m-CPBA (1 equiv.) This compound-S-oxide
S,S-Dioxidation m-CPBA (>2 equiv.) This compound-S,S-dioxide
N-Oxidation H₂O₂ N-((5-chlorothiophen-2-yl)methyl)-N-methylhydroxylamine
Reduction
Hydrodechlorination H₂, Pd/C (Thiophen-2-ylmethyl)-methyl-amine

Investigations into Polymerization and Oligomerization Pathways

Thiophene derivatives are well-known monomers for the synthesis of conducting polymers. researchgate.net The polymerization of this compound could potentially be achieved through oxidative methods, which typically form linkages between the 2 and 5 positions of the thiophene rings. wikipedia.org However, in this specific molecule, both the 2- and 5-positions are substituted, which would prevent the formation of a linear poly(thiophene).

Polymerization would therefore require alternative pathways. One possibility is polymerization through the unsubstituted 3- and 4-positions, although this is less common and generally leads to polymers with different electronic properties. Another possibility involves a preliminary chemical modification of the monomer.

The amine side chain is likely to interfere with standard oxidative polymerization conditions, such as those using iron(III) chloride (FeCl₃). nih.gov The amine can act as a Lewis base, coordinating to the oxidant and potentially inhibiting the reaction. This could be circumvented by protecting the amine group prior to polymerization or by carrying out the reaction in a highly acidic medium where the amine is protonated. Electrochemical polymerization could offer an alternative route, as the reaction conditions can be finely controlled. nih.gov

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied to predict its reactivity.

Table 3: Factors Influencing Reaction Rates

Reaction Type Key Influencing Factors Expected Kinetic Order
Nucleophilic Substitution (at Amine) Nucleophilicity of amine, Steric hindrance, Electrophile strength Second-order
Electrophilic Substitution (at Ring) Balance of substituent electronic effects, Electrophile reactivity Second-order

Identification and Characterization of Reactive Intermediates

Several types of reactive intermediates can be postulated in the chemical transformations of this compound.

Thiophene S-Oxide : As mentioned, the oxidation of the thiophene ring would proceed through a highly electrophilic thiophene S-oxide intermediate. acs.org This species could be trapped by nucleophiles present in the reaction medium.

Radical Cations : During oxidative polymerization, the initial step is the one-electron oxidation of the thiophene ring to form a radical cation. researchgate.net This radical cation is the key intermediate that couples with other monomer units to propagate the polymer chain.

Carbocations : While less common for this structure, a carbocation could potentially be formed on the methylene (B1212753) bridge carbon. This would require the amine to be converted into a good leaving group (e.g., by diazotization of a primary amine precursor or formation of a quaternary ammonium (B1175870) salt) followed by its departure. uomustansiriyah.edu.iq Such a carbocation would be stabilized by the adjacent thiophene ring.

Sigma Complex (Wheland Intermediate) : In electrophilic aromatic substitution reactions on the thiophene ring (e.g., nitration, acylation), the attack of the electrophile would form a resonance-stabilized cationic intermediate known as a sigma complex. numberanalytics.compearson.com The stability of this intermediate would determine the position of substitution.

The direct detection and characterization of these transient species would require specialized techniques such as low-temperature spectroscopy, electron paramagnetic resonance (EPR) for radical species, or trapping experiments.

Applications of 5 Chlorothiophen 2 Ylmethyl Methyl Amine As a Building Block in Advanced Materials and Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Frameworks

The inherent reactivity of the amine and the chloro-substituent on the thiophene (B33073) ring of (5-Chlorothiophen-2-ylmethyl)-methyl-amine makes it an excellent precursor for the synthesis of fused heterocyclic systems. These complex frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

The secondary amine functionality can readily participate in condensation reactions with various electrophiles to construct new rings fused to the thiophene core. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of thieno[2,3-c]pyridines or other related nitrogen-containing heterocycles. The general synthetic strategies often involve an initial condensation to form an enamine or imine, followed by an intramolecular cyclization.

Furthermore, the chloro group at the 5-position of the thiophene ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. rsc.org This allows for the introduction of a wide range of substituents, thereby tuning the properties of the resulting heterocyclic framework. For example, a Suzuki coupling could introduce an aryl group, while a Buchwald-Hartwig reaction could form a new carbon-nitrogen bond, leading to more complex nitrogen-containing fused systems. The combination of the amine and chloro functionalities on the same thiophene backbone provides a powerful tool for the convergent synthesis of diverse and complex heterocyclic libraries.

Table 1: Examples of Heterocyclic Frameworks Synthesized from Thiophene Derivatives

Starting Thiophene Derivative Reagents Resulting Heterocycle Reference
2-Aminothiophene-3-carbonitrile Formic acid Thieno[2,3-d]pyrimidine researchgate.net
2-Acetylthiophene Aminoacetaldehyde dimethyl acetal Thieno[2,3-c]pyridine researchgate.net
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines Phosphoryl chloride 4-Chlorothieno[2,3-d]pyrimidines nih.gov

Integration into Conjugated Polymers and Oligomers for Optoelectronic Devices

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. Polythiophenes and their derivatives are widely used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The properties of these materials can be finely tuned by modifying the substituents on the thiophene ring.

This compound can be envisioned as a monomer for the synthesis of functionalized polythiophenes. The presence of the methylamino side chain can influence the polymer's solubility, morphology, and electronic properties. The lone pair of electrons on the nitrogen atom can interact with the conjugated backbone, potentially altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Furthermore, the polarity of the amine group could enhance intermolecular interactions and affect the solid-state packing of the polymer chains, which is a critical factor for efficient charge transport.

The chloro-substituent also plays a crucial role. It can modify the electronic properties of the monomer and the resulting polymer through its inductive effect. Moreover, the chlorine atom can serve as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. The combination of the aminomethyl and chloro groups offers a dual approach to functionalizing polythiophenes, enabling the development of materials with optimized performance for specific optoelectronic applications. Research has shown that side chains significantly impact the optoelectronic properties of conjugated polymers. rsc.orgnih.govresearchgate.netresearchgate.net

Table 2: Influence of Side Chains on the Optoelectronic Properties of Thiophene-Based Polymers

Polymer Side Chain Effect on Properties Potential Application Reference
Alkyl chains Improved solubility and processability Printed electronics rsc.org
Electron-withdrawing groups Lowered LUMO level, improved electron transport n-type OFETs, OPVs researchgate.net
Electron-donating groups Raised HOMO level, improved hole transport p-type OFETs, OLEDs researchgate.net

Role as a Monomer or Linker in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.combcu.ac.uk Their ordered porosity and tunable functionality make them promising materials for gas storage, separation, and catalysis. Thiophene-based building blocks have been explored for the synthesis of COFs due to their rigid and planar structure, which can facilitate the formation of extended, crystalline networks. mdpi.com

This compound can serve as a valuable monomer or linker in the construction of COFs and other porous organic polymers. The amine functionality can undergo condensation reactions with aldehydes to form imine-linked COFs, which are among the most studied types of COFs. The resulting imine bonds are often reversible, which allows for error correction during the synthesis and leads to highly crystalline materials.

The presence of the thiophene ring would imbue the resulting COF with interesting electronic properties, making it potentially suitable for applications in photocatalysis or as an electronic material. The chloro-substituent could also be utilized for post-synthetic modification of the COF, allowing for the introduction of new functionalities within the pores. Alternatively, the bifunctional nature of the molecule could allow it to act as a linker between different building blocks, leading to the formation of porous polymers with tailored pore sizes and chemical environments. The synthesis of porous polythiophene has been demonstrated through various methods, including atmospheric pressure plasma polymerization and mechanochemical oxidative polymerization. mdpi.comresearchgate.net

Table 3: Thiophene-Based Monomers in Porous Polymers

Monomer Polymerization Method Resulting Material Key Feature Reference
Thiophene Atmospheric Pressure Plasma Polymerization Porous Polythiophene Film High surface area for gas sensing mdpi.com
1,3,5-Tris(2-thienyl)benzene Mechanochemical Oxidative Polymerization Microporous Thiophene Polymer Solvent-free synthesis researchgate.net
Thiophene derivatives Electropolymerization Conjugated Microporous Polymer Films Tunable porosity researchgate.net

Development of Novel Ligands and Catalysts Based on the Thiophene Amine Scaffold

The development of efficient and selective catalysts is a central theme in modern chemistry. Transition metal complexes with tailored ligands are widely used to catalyze a vast array of organic transformations. Thiophene derivatives have been successfully employed as ligands in catalysis, where the sulfur atom can coordinate to a metal center.

This compound possesses both a sulfur atom within the thiophene ring and a nitrogen atom in the methylamino side chain, making it a potential bidentate ligand. The ability to chelate to a metal center through both the "soft" sulfur and "hard" nitrogen donor atoms could lead to the formation of stable and reactive metal complexes. The geometry and electronic properties of such complexes would be influenced by the bite angle of the chelate and the electronic nature of the thiophene ring.

The chloro-substituent at the 5-position can also influence the catalytic activity of the corresponding metal complex by modifying the electron density at the sulfur atom. Furthermore, this chloro group can be used to anchor the ligand to a solid support, facilitating catalyst recovery and recycling. The resulting metal complexes could find applications in a variety of catalytic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. For instance, palladium complexes of thiophene-containing ligands have been used in Suzuki cross-coupling reactions. mdpi.comunimib.itresearchgate.net Moreover, metal complexes with chlorothiophene-containing ligands have been synthesized and their catalytic and biological activities investigated. mdpi.comresearchgate.netnih.gov

Table 4: Applications of Thiophene-Based Ligands in Catalysis

Ligand Type Metal Catalytic Reaction Reference
Thiophene-based amine Palladium Suzuki Cross-Coupling unimib.it
3-Chlorothiophene-2-carboxylic acid Copper, Cobalt, Nickel Potential anticancer agents and catalysts mdpi.comresearchgate.net
Azopyridine with Ru(II) arene Ruthenium Redox catalysis in cancer cells nih.gov

Q & A

Q. Basic Characterization Protocol

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals:
    • Thiophene protons (δ 6.5–7.2 ppm) and CH₂-N (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 161.65 (C₆H₈ClNS) .
  • IR Spectroscopy : N-H stretch (~3300 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
    Advanced Analysis :
  • X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length/angle data .

How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Q. Stability Considerations

  • Thermal Stability : Stable at room temperature (stored at 2–8°C in sealed containers) but degrades above 200°C (boiling point: 199°C) .
  • pH Sensitivity : Hydrolyzes under strongly acidic/basic conditions due to labile C-Cl and amine groups. Use neutral buffers for biological assays .
    Contradictory Data :
  • reports unknown decomposition products, while suggests stability at RT. Validate via TGA/DSC for batch-specific behavior .

What strategies are effective for evaluating the biological activity of this compound against enzymatic targets?

Q. Advanced Pharmacological Screening

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates (e.g., for proteases) to measure IC₅₀ values .
    • Compare with analogs (e.g., 5-bromo derivatives) to assess halogen effects on binding .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors .
      Key Findings :
  • Thiophene-amine derivatives show affinity for serotonin receptors (5-HT₂A) .

How can computational methods predict the reactivity and binding modes of this compound?

Q. Advanced Computational Approaches

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes) .
  • DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
    Case Study :
  • A DFT study on [(5-Bromothiophen-2-yl)methyl]amine revealed electron-rich thiophene rings enhance π-π stacking in active sites .

What reaction mechanisms explain the compound’s behavior in nucleophilic substitution or elimination reactions?

Q. Mechanistic Insights

  • Nucleophilic Substitution :
    • The C-Cl bond undergoes SNAr with strong nucleophiles (e.g., NH₃) under basic conditions .
  • Elimination :
    • Heating with KOtBu promotes β-hydride elimination, forming thiophene alkenes .
      Contradictions :
  • suggests elimination is minor, while reports significant byproducts. Monitor via GC-MS .

How does this compound compare structurally and functionally to its analogs?

Q. Comparative Analysis (Table)

CompoundKey FeaturesBiological Activity
(5-Bromothiophen-2-yl)methylamineLarger halogen; higher lipophilicityEnhanced 5-HT₂A affinity
(5-Fluorothiophen-2-yl)methylamineSmaller halogen; improved metabolic stabilityAnticancer activity

Q. Methodological Tip :

  • Use QSAR models to correlate substituent effects (e.g., Hammett σ) with bioactivity .

What experimental design principles optimize catalytic amination for scalable synthesis?

Q. Advanced Reaction Optimization

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
  • Solvent Effects : Use toluene for higher yields vs. DMF (reduces side reactions) .
    Data-Driven Design :
  • DOE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.